molecular formula C14H12O4 B3050363 Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- CAS No. 254116-46-6

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-

Cat. No.: B3050363
CAS No.: 254116-46-6
M. Wt: 244.24 g/mol
InChI Key: NRHQTURYZFTHAZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a hydroxyphenoxymethyl group at the para position of the benzene ring. This compound is structurally notable for its ether-linked hydroxyphenoxy moiety, which introduces both polar (hydroxyl group) and aromatic (phenoxy) properties. The hydroxyphenoxymethyl group may influence biological interactions, solubility, and chemical reactivity, making this compound relevant in pharmaceutical and environmental chemistry contexts.

Properties

IUPAC Name

4-[(4-hydroxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQTURYZFTHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431605
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254116-46-6
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in the presence of a solvent like tetralin . The reaction is typically carried out at elevated temperatures (around 150°C) for several hours to ensure complete conversion.

Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like amine oxidase and p-hydroxybenzoate hydroxylase, affecting various biochemical processes . The compound’s ability to undergo electrophilic substitution reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- and related benzoic acid derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Properties/Applications Evidence Reference
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- 4-[(4-hydroxyphenoxy)methyl] group Polar due to hydroxyl; potential bioactive metabolite Inferred from
2-(4-Hydroxyphenoxy)benzoic acid methyl ester 2-(4-hydroxyphenoxy) group + methyl ester Metabolite in beta-cypermethrin degradation; ester enhances lipophilicity
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 4-(piperazinylmethyl) group Basic nitrogen increases water solubility; pharmaceutical applications
4-Methoxybenzoic acid 4-methoxy group Electron-donating; reduced acidity compared to unsubstituted benzoic acid
2-(4-Methylphenyl)benzoic acid Biphenyl structure with 4-methyl group Hydrophobic; used in materials science
2-(4-Methoxybenzoyl)benzoic acid 4-methoxybenzoyl group Electron-withdrawing; impacts UV stability

Substituent Effects on Acidity

  • Electron-withdrawing vs. donating groups: The hydroxyphenoxymethyl group in the target compound combines a hydroxyl (electron-withdrawing via resonance) and phenoxy (electron-donating) moiety. This contrasts with 4-methoxybenzoic acid (electron-donating methoxy group, pKa ~4.5) and 4-nitrobenzoic acid (electron-withdrawing nitro group, pKa ~1.7). The target compound’s acidity is likely intermediate, but exact pKa data are unavailable.
  • Comparison with 4-hydroxybenzoic acid: The hydroxyl group directly attached to the benzene ring (pKa ~4.5) in 4-hydroxybenzoic acid is more acidic than the hydroxyphenoxymethyl derivative due to proximity to the carboxylic acid.

Solubility and Stability

  • Stability : The hydroxyl group may render the compound susceptible to oxidation, unlike methoxy or methyl-substituted analogs (e.g., 4-methoxybenzoic acid ).

Biological Activity

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- (CAS No. 254116-46-6) is an organic compound that belongs to the class of hydroxybenzoic acids. Its unique structure, characterized by a benzoic acid moiety substituted with a hydroxyphenoxy group, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields including biology, chemistry, and medicine.

The biological activity of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as amine oxidase and p-hydroxybenzoate hydroxylase, which play critical roles in various biochemical pathways. This inhibition can lead to alterations in metabolic processes, making the compound a valuable subject of study in enzyme kinetics and pharmacology.

Antioxidant Properties

Research indicates that benzoic acid derivatives often exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- has been evaluated for its antimicrobial properties. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Comparative studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, although specific data on its efficacy relative to standard antibiotics remains limited.

Anticancer Potential

Recent investigations into the anticancer properties of benzoic acid derivatives have revealed promising results. For instance, studies involving similar hydroxybenzoic acids have reported significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown that derivatives can exhibit IC50 values comparable to established chemotherapeutics.

Table: Summary of Biological Activities

Activity Findings Reference
Enzyme InhibitionInhibits amine oxidase and p-hydroxybenzoate hydroxylase
Antioxidant ActivityExhibits significant free radical scavenging capabilities
Antimicrobial ActivityEffective against various bacterial strains; specific MIC values pending further study
Anticancer ActivityInduces apoptosis in cancer cell lines with IC50 values comparable to doxorubicin

Case Study: Anticancer Activity

A study focusing on the anticancer properties of benzoic acid derivatives showcased their ability to inhibit the proliferation of MCF-7 breast cancer cells. The most potent compounds exhibited IC50 values below 10 µM, indicating strong cytotoxicity. Molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer progression.

Case Study: Antioxidant Efficacy

In a comparative analysis of antioxidant activities among various phenolic compounds, benzoic acid derivatives demonstrated superior free radical scavenging abilities. The results highlighted the potential for these compounds in developing therapeutic agents aimed at oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzoic acid derivatives with substituted phenoxy groups, such as 4-[(4-hydroxyphenoxy)methyl]benzoic acid?

  • Methodology : Utilize nucleophilic aromatic substitution or Friedel-Crafts alkylation to introduce phenoxy groups. For example, coupling 4-hydroxybenzoic acid with 4-hydroxyphenoxymethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures .
  • Validation : Confirm purity using melting point analysis and high-performance liquid chromatography (HPLC). Compare observed melting points with literature values (e.g., 4-ethoxybenzoic acid melts at 198–200°C ).

Q. How can spectroscopic techniques differentiate 4-[(4-hydroxyphenoxy)methyl]benzoic acid from structurally similar derivatives?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for characteristic peaks: aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlet ~δ 5.0 ppm), and methylene bridges (δ 4.0–4.5 ppm). Compare with 4-methoxybenzoic acid (δ 3.8 ppm for OCH₃) .
  • IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹). Differentiate from esters (C=O ~1720 cm⁻¹) .
    • Data Interpretation : Cross-reference with NIST spectral databases for validation .

Q. What thermodynamic properties are critical for assessing the stability of this compound under storage conditions?

  • Key Properties :

  • Enthalpy of Formation (ΔfH°) : Compare with values for 4-ethoxybenzoic acid (−532 kJ/mol) and 4-fluorobenzoic acid (−480 kJ/mol) .
  • Phase Transition Data : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
    • Storage Recommendations : Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidative degradation of the hydroxyphenoxy group .

Advanced Research Questions

Q. How do electronic effects of substituents influence the acidity of 4-[(4-hydroxyphenoxy)methyl]benzoic acid compared to other derivatives?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare pKa values. Electron-donating groups (e.g., -OCH₃) decrease acidity, while electron-withdrawing groups (e.g., -F) increase it .
  • Experimental Validation : Measure pKa potentiometrically in aqueous ethanol. For example, 4-fluorobenzoic acid has pKa ≈ 2.7, whereas 4-methoxybenzoic acid has pKa ≈ 4.5 .
    • Contradictions : Note discrepancies between computational and experimental values due to solvent effects .

Q. What strategies resolve contradictions in reported thermochemical data for substituted benzoic acids?

  • Approach :

  • Data Reconciliation : Compare enthalpy values from multiple sources (e.g., NIST vs. academic studies). For example, ΔfH° of 4-ethoxybenzoic acid varies by ±5 kJ/mol across studies due to differences in calorimetric methods .
  • Error Analysis : Evaluate uncertainties in experimental setups (e.g., purity of reactants, calibration of instruments) .

Q. How can this compound be functionalized for applications in medicinal chemistry or material science?

  • Functionalization Routes :

  • Esterification : React with alkyl halides to create ester derivatives for polymer precursors .
  • Bioconjugation : Attach via carboxylate groups to nanoparticles or peptides using carbodiimide crosslinkers (e.g., EDC/NHS chemistry) .
    • Applications : Explore antimicrobial activity by comparing with 4-hydroxybenzoic acid derivatives, which inhibit bacterial growth at 50–100 µg/mL .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Reactant of Route 2
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Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-

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